(2-Nitrophenyl)carbamic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5167-82-8 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
(2-nitrophenyl)carbamic acid |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)8-5-3-1-2-4-6(5)9(12)13/h1-4,8H,(H,10,11) |
InChI Key |
XDDFMQJPLRZESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitrophenyl Carbamic Acid and Its Derivatives
Direct Synthetic Routes to (2-Nitrophenyl)carbamic Acid
The direct synthesis of this compound is challenging due to the inherent instability of carbamic acids in their free form. wikipedia.org They tend to decompose into the corresponding amine and carbon dioxide. wikipedia.org However, they can be generated in situ. One common method involves the reaction of 2-nitroaniline (B44862) with carbon dioxide. wikipedia.org This reaction is typically performed under pressure and often requires a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or supercritical carbon dioxide to facilitate the formation of the carbamic acid. wikipedia.org While this method is direct, the isolation of the free carbamic acid is generally not feasible, and it is often used as an intermediate that is immediately consumed in a subsequent reaction.
Another approach involves the careful hydrolysis of its stable ester or amide derivatives. The controlled cleavage of a carbamate (B1207046) ester, for instance, can yield the carbamic acid, which can then be used for further transformations. wikipedia.org
Synthesis via N-(2-Nitrophenyl)carbamates and Related Intermediates
A more common and practical approach to accessing the this compound moiety is through the synthesis and subsequent manipulation of its more stable derivatives, primarily carbamates.
2-Nitrophenyl isocyanate is a highly reactive and versatile reagent for the synthesis of this compound derivatives. sigmaaldrich.com Isocyanates are electrophilic and readily react with a wide range of nucleophiles. wikipedia.org
The reaction of 2-nitrophenyl isocyanate with alcohols is a fundamental method for preparing N-(2-nitrophenyl)carbamates (urethanes). wikipedia.orgresearchgate.netkuleuven.benih.gov This reaction proceeds via nucleophilic addition of the alcohol's hydroxyl group to the isocyanate's carbonyl carbon. The reaction is often catalyzed by bases or organometallic compounds to enhance the reaction rate. nasa.gov
Similarly, reacting 2-nitrophenyl isocyanate with amines yields the corresponding ureas. wikipedia.org This reaction is typically fast and high-yielding.
Table 1: Reactions of 2-Nitrophenyl Isocyanate with Nucleophiles
| Nucleophile | Product | General Reaction |
|---|---|---|
| Alcohol (ROH) | N-(2-Nitrophenyl)carbamate | O₂NC₆H₄NCO + ROH → O₂NC₆H₄NHCOOR |
| Amine (R₂NH) | N,N'-Substituted Urea | O₂NC₆H₄NCO + R₂NH → O₂NC₆H₄NHCONR₂ |
This table provides a simplified overview of the primary reactions of 2-nitrophenyl isocyanate.
Activated carbonate reagents, such as bis(p-nitrophenyl)carbonate, are effective for introducing the carbamate functionality. acs.orggoogle.com These reagents react with amines to form carbamates, with the p-nitrophenoxide ion acting as a good leaving group. nih.gov
The general strategy involves the reaction of 2-nitroaniline with an activated carbonate. For instance, bis(o-nitrophenyl) carbonate has been shown to react with aliphatic amines under mild conditions to produce o-nitrophenyl carbamates in high yields. researchgate.netepa.gov This method avoids the use of hazardous phosgene (B1210022) and its derivatives. researchgate.net Similarly, p-nitrophenyl chloroformate can be reacted with an alcohol to form a mixed carbonate, which then serves as an alkoxycarbonylating agent for amines. acs.org
A study demonstrated the synthesis of various carbamates from the corresponding p-nitrophenyl carbonate by reacting it with an amino acid in the presence of a base like sodium carbonate. researchgate.net The use of p-nitrophenyl carbonates offers a reliable and high-yielding route to carbamate synthesis. nih.govemerginginvestigators.org
This compound esters are stable and synthetically valuable intermediates. Their preparation can be achieved through various methods.
Ethyl (2-nitrophenyl)carbamate: This ester can be synthesized by reacting 2-nitroaniline with ethyl chloroformate in the presence of a base like triethylamine. prepchem.com Another route involves the reaction of 2-nitrophenyl isocyanate with ethanol.
tert-Butyl (2-nitrophenyl)carbamate: The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis. tert-Butyl (2-nitrophenyl)carbamate can be prepared by reacting 2-nitroaniline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine. nih.gov This method provides a straightforward route to the Boc-protected 2-nitroaniline. The direct synthesis of tert-butyl carbamates from tertiary alcohols can be challenging, but methods have been developed to overcome this. orgsyn.org One-pot methods for the conversion of t-butyl carbamates to amides have also been reported. organic-chemistry.org
The synthesis of various carbamate esters is crucial for their application as protecting groups and as intermediates in the synthesis of more complex molecules, including pharmaceuticals. nih.govgoogle.com
Table 2: Synthesis of this compound Esters
| Ester | Reagents | Reference |
|---|---|---|
| Ethyl (2-nitrophenyl)carbamate | 2-Nitroaniline, Ethyl Chloroformate, Triethylamine | prepchem.com |
This table summarizes common methods for the synthesis of specific this compound esters.
Microwave-Assisted and Modified Synthetic Procedures for this compound Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technology can be applied to the synthesis of this compound derivatives to reduce reaction times and improve yields. For instance, the reaction of 2-nitrophenyl isocyanide with certain metal carbonyl complexes can be influenced by reaction conditions, leading to the formation of benzimidazol-2-ylidene ligands through intramolecular cyclization. nih.gov While not a direct synthesis of the carbamic acid, this illustrates how modified procedures can lead to related heterocyclic structures.
Modified synthetic procedures also include the use of different catalysts and reaction media to optimize the synthesis of carbamates and ureas. For example, zirconium(IV) catalysis has been employed in the exchange processes of dialkyl carbonates and carbamates with amines, with microwave acceleration observed in some cases. organic-chemistry.org
Exploration of Sustainable and Catalytic Synthetic Approaches
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. In the context of carbamate synthesis, this includes avoiding hazardous reagents like phosgene and developing efficient catalytic systems.
The use of carbon dioxide as a C1 source for carbamate synthesis is a key area of green chemistry research. organic-chemistry.orgepa.govorganic-chemistry.org Catalytic systems are being developed to facilitate the reaction of amines, carbon dioxide, and alkylating agents to produce carbamates.
Catalytic approaches for the synthesis of (2-nitrophenyl)carbamates also include the use of transition metal catalysts. For instance, copper-catalyzed three-component coupling reactions have been developed for the synthesis of N-protected amines. organic-chemistry.org Furthermore, titanium-mediated electroreduction of ortho-substituted nitrobenzenes containing a carbamate group has been studied as a method for producing the corresponding aminophenyl carbamates. acs.org These catalytic methods offer advantages in terms of efficiency, selectivity, and reduced environmental impact compared to stoichiometric reactions.
Reaction Mechanisms and Chemical Reactivity of 2 Nitrophenyl Carbamic Acid Systems
Fundamental Reactivity Patterns of Carbamic Acid Derivatives
Carbamic acids (R₂NCOOH) and their ester derivatives, carbamates (R₂NCOOR'), are formally considered hybrids of amides and esters, and their reactivity reflects this dual nature. nih.gov Generally, carbamates are more reactive than amides but share some chemical similarities. noaa.gov The reactivity of carboxylic acid derivatives, including carbamates, is influenced by factors such as the nature of the leaving group and the electrophilicity of the carbonyl carbon. youtube.comyoutube.com
Carbamic acid itself is unstable, readily decomposing to an amine and carbon dioxide. wikipedia.org However, its derivatives, particularly carbamate (B1207046) esters, are significantly more stable due to resonance between the amide and carboxyl groups. nih.gov This stability allows for their isolation and use in a variety of chemical transformations. nih.gov Carbamates are generally incompatible with strong acids, bases, and strong reducing agents. noaa.gov
The general order of reactivity for carboxylic acid derivatives is as follows: Acid Halides > Acid Anhydrides > Esters > Amides youtube.com
Carbamates, as "amide-ester" hybrids, fall within this spectrum, with their reactivity being tunable based on the substituents on the nitrogen and the oxygen. nih.gov
Transformations Involving the Carbamate Functional Group
The carbamate moiety is a versatile functional group that can undergo a range of transformations, including nucleophilic and electrophilic reactions at the nitrogen atom and hydrolytic cleavage.
The nitrogen atom of a carbamate can act as a nucleophile, although its nucleophilicity is lower than that of the corresponding amine due to the electron-withdrawing effect of the carbonyl group. nih.gov Despite this reduced reactivity, enamides and enecarbamates bearing a hydrogen on the nitrogen can act as effective nucleophiles in the presence of a Lewis acid catalyst, reacting with electrophiles like glyoxylate (B1226380) and N-acylimino esters. nih.gov
Conversely, the carbamate nitrogen can be the site of electrophilic attack. Electrophilic amination involves the reaction of a nucleophilic carbanion with an electrophilic nitrogen source. wikipedia.org While not a direct reaction of the carbamate nitrogen itself, this principle highlights the ability to form carbon-nitrogen bonds using electrophilic nitrogen species. In the context of carbamates, the nitrogen is generally considered electron-deficient and less likely to undergo electrophilic attack unless activated.
The hydrolysis of carbamates is a critical reaction, often utilized in prodrug strategies and protecting group chemistry. nih.gov The mechanism of hydrolysis depends on the substitution pattern of the carbamate and the reaction conditions.
Under basic conditions, monosubstituted carbamates hydrolyze to release the parent alcohol and carbamic acid, which then rapidly decomposes into the corresponding amine and carbon dioxide. nih.gov The intermediate in this process is an isocyanate anion. nih.gov Disubstituted carbamates, on the other hand, proceed through a carbonate anion intermediate. nih.gov
The presence of a p-nitrophenyl group, as seen in related compounds like methyl 4-nitrophenyl carbonate, influences the reactivity towards nucleophiles, including hydrolysis. researchgate.net The electron-withdrawing nature of the nitro group makes the carbonyl carbon more electrophilic and the nitrophenoxide a better leaving group, thus facilitating nucleophilic attack.
Decarboxylation Pathways of (2-Nitrophenyl)carbamic Acid
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org Carbamic acids are known to be unstable and readily undergo decarboxylation to form an amine and carbon dioxide. wikipedia.org This process is often facile and can occur spontaneously at room temperature for many substituted carbamic acids. wikipedia.orgrsc.org
The decarboxylation of N-arylcarbamates has been studied, and evidence suggests the involvement of a zwitterionic carbamic acid species with a short lifetime as a key kinetic intermediate. acs.org The rate of decarboxylation can be influenced by the nature of the substituents on the aromatic ring. In the case of this compound, the strong electron-withdrawing nitro group is expected to influence the stability of the carbamic acid intermediate and the rate of CO₂ elimination. Studies on related nitrobenzyl-caged compounds have shown that photodecarboxylation can be a competing pathway. nih.gov
The general mechanism for the decarboxylation of a carbamic acid involves the direct elimination of CO₂ from the unstable acid. wikipedia.org
General Decarboxylation of Carbamic Acid: R-NH-COOH → R-NH₂ + CO₂
Impact of the Ortho-Nitro Group on Aromatic Ring Reactivity
The ortho-nitro group on the phenyl ring of this compound has a profound effect on the reactivity of the aromatic system, primarily through its strong electron-withdrawing nature. nih.gov This influences reactions such as nucleophilic aromatic substitution and reductive transformations.
The reduction of aromatic nitro compounds to amines (anilines) is a fundamental and widely used transformation in organic synthesis. youtube.comacs.org This conversion is particularly valuable as it transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-para-directing amino group. csbsju.edu
A variety of reagents can effect the reduction of a nitro group. wikipedia.org Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. youtube.comwikipedia.org
Metal/Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective reagents. youtube.comcsbsju.edu Iron in acidic media is considered a mild method for this transformation. youtube.com
Other Reducing Agents: Sodium hydrosulfite and sodium sulfide (B99878) can also be employed. wikipedia.org
The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov Under certain conditions, these intermediates can be isolated. For example, reduction with zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of aryl hydroxylamines. wikipedia.org
Titanium-based mediators have also been explored for the electrochemical reduction of nitroarenes to anilines, including ortho-substituted nitrobenzenes containing carbamate groups. acs.org These methods can offer selectivity and proceed under mild conditions.
Intramolecular Cyclization Reactions
The this compound moiety and its derivatives can undergo intramolecular cyclization, typically following the reduction of the nitro group. The resulting amino group can then react with a suitable electrophilic center within the same molecule to form a new heterocyclic ring.
A notable example is the electroreductive cyclization of N-(2-nitro-4-R-phenyl)pyridinium salts. In this process, the nitro group is reduced to an aniline (B41778) derivative, which subsequently undergoes an intramolecular cyclization to yield pyrido[1,2-a]benzimidazoles. acs.org The efficiency of this transformation is highly dependent on the reaction conditions, including the choice of mediator. For instance, studies have shown that a tin-based mediator can produce yields as high as 92%, a significant improvement over titanium- or vanadium-based mediators and direct electroreduction. acs.org
Similarly, the electroreduction of o-nitrophenylamides can lead to the formation of N-acylated o-aminoanilines. acs.org While many of these products are stable under the reaction conditions, some, like N-acetyl o-phenylenediamine, can partially cyclize to form the corresponding benzimidazole. acs.org This cyclization can often be driven to completion by subsequent thermal treatment in an acidic medium, such as acetic acid. acs.org These reactions highlight a common pathway where the reduction of the ortho-nitro group enables a subsequent intramolecular ring-closing reaction.
Photochemical Activation and Cleavage of o-Nitrobenzyl/o-Nitrophenylethyl Carbamates
The ortho-nitrobenzyl group is a well-established photolabile protecting group used to "cage" amines as carbamates. researchgate.netnih.gov Upon irradiation with UV light, typically at wavelengths below 400 nm, these carbamates undergo a clean photochemical rearrangement and cleavage, releasing the free amine, a proton, and an o-nitrosobenzaldehyde or o-nitrosoacetophenone byproduct. researchgate.netnih.gov This process is valuable for the controlled release of biologically active molecules and for initiating chemical reactions with a pulse of light. nih.govacs.org
The underlying mechanism for the photodeprotection is widely proposed to proceed through the formation of a transient aci-nitro intermediate. nih.govnih.gov Following photoexcitation, an intramolecular hydrogen atom abstraction occurs from the benzylic carbon by the excited nitro group, leading to the formation of the aci-nitro species. nih.gov This intermediate is often short-lived and can be detected using techniques like laser flash photolysis. nih.gov For example, the aci-nitro intermediate for N-[1-(2-nitrophenyl)ethyl]carbamoylcholine iodide was observed to have a half-life of 0.07 milliseconds in aqueous buffers at pH 7. nih.gov This intermediate then undergoes an irreversible rearrangement and cyclization, which ultimately leads to the cleavage of the C-O bond of the carbamate and the release of the protected amine. nih.govnih.gov
The efficiency of this photochemical release is quantified by the quantum yield (Φ), which is the number of amine molecules released per photon absorbed. The quantum yield is highly dependent on the molecular structure, including the substitution pattern on the aromatic ring and at the benzylic position. researchgate.netnih.gov For instance, the quantum efficiency for cyclohexylamine (B46788) photogeneration from various o-nitrobenzyl carbamates was found to range from 0.11 to 0.62, demonstrating the significant impact of both steric and electronic factors. researchgate.net
Table 1: Factors Influencing Photochemical Cleavage of o-Nitrobenzyl Carbamates
| Factor | Observation | Reference |
|---|---|---|
| Wavelength | Cleavage is induced by UV light, typically between 300 and 355 nm. | nih.gov |
| Intermediate | A short-lived aci-nitro intermediate is formed, which decays directly to products. | nih.gov |
| Quantum Yield | Varies significantly with substitution (e.g., 0.11 to 0.62 for cyclohexylamine release). | researchgate.net |
| Leaving Group | The nature of the leaving group influences the quantum efficiency of release. | rsc.org |
Influence of Substituent Effects and Steric Hindrance on Reactivity
The reactivity of this compound derivatives, in both cyclization and cleavage reactions, is profoundly influenced by the electronic nature of substituents and by steric hindrance. researchgate.netfastercapital.com
Substituent Effects: Electronic effects play a crucial role in reaction rates. In the fragmentation of reductively activated 4-nitrobenzyl carbamates (which serve as a model for the 2-nitro isomers), electron-donating substituents on the benzyl (B1604629) ring were found to accelerate the fragmentation of the intermediate hydroxylamine. rsc.org This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the fragmentation process. rsc.org A linear free energy relationship was established, quantitatively linking the reaction rate to the substituent's electronic properties (Hammett constants). rsc.orgrsc.org
Table 2: Effect of Substituents on the Fragmentation Half-Life of Hydroxylaminobenzyl Carbamates
| Substituent Position | Substituent | Maximum Half-Life (Mt1/2) in minutes | Reference |
|---|---|---|---|
| Unsubstituted | H | 16 | rsc.org |
Note: This data is for 4-hydroxylaminobenzyl carbamate models, illustrating the principle of substituent effects on fragmentation rates. rsc.org
Steric Hindrance: Steric hindrance refers to the physical obstruction by bulky chemical groups that impedes a reaction. fastercapital.comyoutube.com In the context of this compound systems, bulky substituents near the reactive center can hinder the approach of reagents or prevent the molecule from adopting the necessary conformation for a reaction to occur. fastercapital.comyoutube.com
Role As a Key Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Nitrogen-Containing Scaffolds
Nitrogen-containing heterocycles are among the most significant structural components of pharmaceuticals and biologically active compounds mdpi.com. (2-Nitrophenyl)carbamic acid derivatives serve as valuable starting materials for the synthesis of these important scaffolds, particularly quinazolines and their analogues. Quinazolines exhibit a wide range of pharmacological activities, including antitumoral and antibacterial properties nih.gov.
The synthesis of quinazolines often involves the use of precursors containing the 2-nitrobenzoyl group. For example, various synthetic strategies utilize 2-nitrobenzaldehydes, 2-nitrophenyl ketones, or 2-nitrobenzyl alcohols, which can be conceptually derived from or related to this compound structures nih.govorganic-chemistry.org. A common approach involves the reductive cyclization of a 2-nitro-substituted benzene ring that bears a side chain capable of forming the second ring of the quinazoline system. For instance, a reaction between 2-nitrobenzyl alcohols and arylacetic acids in the presence of urea as a nitrogen source can yield substituted quinazolines organic-chemistry.org. Similarly, the intermolecular reductive N-hetero-cyclization of 2-nitrophenyl ketones with methanamide, catalyzed by transition metals, proceeds through the deoxygenation of the nitro group to form an imine intermediate that subsequently cyclizes to the quinazoline core nih.gov. These syntheses highlight the role of the 2-nitrophenyl group as a masked amino group that can be unmasked under specific conditions to trigger the desired cyclization, forming the heterocyclic scaffold.
Intermediacy in the Formation of Specific Compound Classes (e.g., Ureas, other Carbamic Acid Derivatives)
This compound itself is a transient intermediate in several important chemical transformations that lead to the formation of stable ureas and other carbamic acid derivatives wikipedia.orgresearchgate.net. Carbamates are widely used as intermediates in organic synthesis and are found in many pharmaceuticals and agrochemicals researchgate.net.
The synthesis of ureas and carbamates often proceeds through an isocyanate intermediate. This isocyanate can be generated from a carbamic acid derivative. For example, in a metal-free synthesis of aryl isocyanates from arylamines (such as 2-nitroaniline), a carbamic acid intermediate is first formed by the reaction of the amine with carbon dioxide organic-chemistry.org. This unstable carbamic acid is then dehydrated in situ to generate the corresponding isocyanate. The highly reactive isocyanate can then be trapped by various nucleophiles; reaction with an amine yields an unsymmetrical urea, while reaction with an alcohol yields a carbamate (B1207046) organic-chemistry.orgmdpi.com.
Furthermore, derivatives like p-nitrophenyl carbonates are highly reactive compounds used to introduce a carbamate moiety nih.gov. For instance, reacting bis(p-nitrophenyl)carbonate with an amine can form a p-nitrophenyl carbamate, which is an activated intermediate. This intermediate can then react with a second amine to form a urea derivative google.com. While not the ortho-isomer, this chemistry illustrates the general principle of using nitrophenyl-activated carbonyl groups to facilitate the synthesis of ureas and carbamates, where a carbamic acid derivative is a key intermediate in the reaction pathway.
Contributions to Chemo- and Regioselective Transformations
The use of this compound derivatives as protecting groups inherently contributes to the chemo- and regioselectivity of complex syntheses. Chemoselectivity is the preferential reaction of a chemical reagent with one of two or more different functional groups wikipedia.org. By "caging" a specific amine functional group with a photolabile carbamate, chemists can direct reagents to react with other unprotected functional groups elsewhere in the molecule.
For example, in a molecule with multiple amine groups, one can be selectively protected with an NPPOC group. Subsequent reactions can then be performed on the other, unprotected amines. The NPPOC group can then be removed with light at a later stage to reveal the initial amine for further transformation researchgate.net. This temporal control is a powerful tool for achieving high chemoselectivity in the synthesis of complex molecules like polyamines or modified peptides. The spatial control afforded by light-directed deprotection, where only a specific area of a substrate (e.g., on a microarray) is illuminated, is an advanced form of regioselectivity, allowing functionalization at precise locations wikipedia.orgbiosyn.com. This level of control is difficult to achieve with purely chemical deprotection methods.
Spectroscopic and Structural Characterization of 2 Nitrophenyl Carbamic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2-nitrophenyl)carbamic acid derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.
In the ¹H NMR spectrum of tert-butyl (2-nitrophenyl)carbamate, a characteristic broad singlet for the NH proton is observed at approximately 9.65 ppm. rsc.org The aromatic protons of the 2-nitrophenyl group appear as a set of multiplets in the range of 7.08 to 8.55 ppm. rsc.org Specifically, the proton adjacent to the nitro group is typically shifted downfield due to the group's strong electron-withdrawing nature. The tert-butyl group gives rise to a sharp singlet at around 1.54 ppm, integrating to nine protons. rsc.org For other derivatives, such as 2-nitrophenyl carbamate (B1207046), the NH₂ protons present as a broad singlet at a significantly upfield chemical shift of around 10.515 ppm. rsc.org The aromatic protons for this compound are observed between 6.978 and 8.120 ppm. rsc.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. In tert-butyl (2-nitrophenyl)carbamate, the carbonyl carbon of the carbamate group resonates at approximately 152.20 ppm. rsc.org The carbon atom of the tert-butyl group appears around 81.80 ppm, while the methyl carbons are found at about 28.20 ppm. rsc.org The aromatic carbons of the 2-nitrophenyl ring exhibit signals in the range of 120.70 to 135.90 ppm. rsc.org The carbon bearing the nitro group is typically observed at the lower end of this range.
The specific chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the substituents on the carbamic acid and the phenyl ring, making NMR a powerful technique for confirming the successful synthesis of a wide array of this compound derivatives.
Table 1: ¹H and ¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| tert-butyl (2-nitrophenyl)carbamate | CDCl₃ | 9.65 (bs, 1H, NH), 8.55 (d, J = 8Hz, 1H), 8.18 (d, J = 8Hz, 1H), 7.60 (t, J = 8Hz, 1H), 7.08 (t, J = 8Hz, 1H), 1.54 (s, 9H) rsc.org | 152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20 rsc.org |
| 2-nitrophenyl carbamate | CDCl₃ | 10.515 (brs, -NH₂), 8.096-8.120 (m, 1H), 7.570-7.612 (m, 1H), 7.151-7.172 (d, J=8.4 Hz, 1H), 6.978-7.017 (t, J=7.6 Hz, 1H) rsc.org | Not explicitly provided |
Infrared (IR) and Mass Spectrometry (MS) in Derivative Analysis
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to identify and characterize derivatives of this compound. IR spectroscopy provides information about the functional groups present in a molecule, while MS reveals the molecular weight and fragmentation pattern, aiding in structural confirmation.
Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative is characterized by several key absorption bands. A prominent feature is the N-H stretching vibration, which typically appears in the region of 3200-3400 cm⁻¹. rsc.org For instance, in 2-nitrophenyl carbamate, the -NH stretching is observed at 3255 cm⁻¹. rsc.org The carbonyl (C=O) group of the carbamate functionality gives rise to a strong absorption band, usually between 1680 and 1750 cm⁻¹. In 2-nitrophenyl carbamate, this stretching vibration is found at 1745 cm⁻¹. rsc.org The presence of the nitro group is confirmed by two characteristic strong absorptions corresponding to asymmetric and symmetric stretching vibrations, typically located around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. For 2-nitrophenyl carbamate, a band at 1513 cm⁻¹ is attributed to the -NH bending, which can overlap with the nitro group absorptions. rsc.org Other significant bands include C-N stretching (around 1200-1350 cm⁻¹) and C-O stretching (around 1000-1250 cm⁻¹). rsc.org
Table 2: Key IR Absorption Bands for a Representative this compound Derivative
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Example: 2-nitrophenyl carbamate (cm⁻¹) rsc.org |
| N-H | Stretching | 3200-3400 | 3255 |
| C=O (Carbonyl) | Stretching | 1680-1750 | 1745 |
| N-H | Bending | 1550-1650 | 1616 |
| NO₂ (Nitro) | Asymmetric Stretching | 1520-1560 | Overlaps with N-H bend |
| C-N | Stretching | 1200-1350 | 1262 |
| C-O | Stretching | 1000-1250 | 1067 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been employed to determine the solid-state molecular architecture of derivatives related to this compound, offering insights into bond lengths, bond angles, and intermolecular interactions.
In a study of o-nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside, a related compound featuring the o-nitrophenyl group, X-ray diffraction analysis revealed the presence of two independent molecules in the asymmetric unit of the crystal. nih.gov This indicates slight differences in the conformation or environment of the two molecules within the crystal lattice. The study also suggested that the nitro group does not effectively conjugate with the phenyl ring. nih.gov
The crystal structure of such compounds is often stabilized by a complex network of hydrogen bonds. These interactions can occur between the functional groups of the molecule, such as the nitro group, the carbamate moiety, and any other substituents present. The analysis of these hydrogen-bonding networks is crucial for understanding the packing of molecules in the crystal and can influence the physical properties of the solid.
For other nitrophenyl derivatives, such as p-nitrophenyl glycopyranosides, X-ray diffraction has also been used to characterize their crystal structures. nih.gov These studies have shown that the number of molecules in the asymmetric unit can vary, and in some cases, polymorphism (the existence of multiple crystalline forms) has been observed. nih.gov The data obtained from X-ray crystallography, including atomic coordinates and thermal parameters, provides a definitive model of the molecule's conformation in the solid state.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Conformational Effects)
The structure and reactivity of this compound derivatives are significantly influenced by intramolecular interactions, particularly hydrogen bonding and conformational effects. These non-covalent interactions play a crucial role in determining the preferred three-dimensional shape of the molecule and can impact its chemical and biological properties.
Intramolecular Hydrogen Bonding: A key feature in certain derivatives is the potential for intramolecular hydrogen bonding. For instance, in N-(2-nitrophenyl)proline amides, a conformational preference for intramolecular hydrogen bonding has been observed. nih.gov This interaction can occur between the N-H proton of the amide and an oxygen atom of the ortho-nitro group, creating a stable cyclic conformation. Such hydrogen bonds can have a significant impact on the chemical shifts of the involved protons in ¹H NMR spectra, providing evidence for their existence. nih.gov
Theoretical and Computational Chemistry Approaches for 2 Nitrophenyl Carbamic Acid
Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational quantum chemistry for elucidating the electronic structure of molecules. soton.ac.uk DFT, in particular, has become a popular and effective method for studying substituted aromatic compounds due to its balance of computational cost and accuracy. nih.govnih.gov For a molecule like (2-Nitrophenyl)carbamic acid, these studies can provide deep insights into its geometry, stability, and electronic properties.
In a DFT study on the related compound N-(2-nitrophenyl)maleimide, various levels of theory such as B3LYP/6-311+G(d,p) were used to calculate structural parameters. nih.gov Such calculations typically show excellent agreement with experimental data for bond lengths and angles, with mean percentage errors often below 2.5%. nih.gov For this compound, similar calculations would optimize the molecular geometry, revealing the planarity of the phenyl ring and the orientation of the nitro and carbamic acid groups.
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For instance, in a study of a complex thiazolidinone derivative containing a 2-nitrophenyl group, the HOMO-LUMO gap was calculated to be a key indicator of charge transfer within the molecule. scielo.org.za
Furthermore, DFT calculations can map the electron density and electrostatic potential, identifying electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The nitro group, being strongly electron-withdrawing, is expected to significantly influence the electron distribution across the phenyl ring and on the carbamic acid moiety.
Table 1: Representative Electronic Properties Calculated for Nitrophenyl Derivatives using DFT Note: This table presents typical data obtained for related compounds, as specific values for this compound are not readily available in the cited literature.
| Property | Typical Calculation Level | Value (Example Compound) | Significance |
| HOMO Energy | B3LYP/6-31G(d,p) | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | B3LYP/6-31G(d,p) | -2.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | B3LYP/6-31G(d,p) | 3.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | B3LYP/6-311+G(d,p) | 5.2 D | Measures molecular polarity |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, allowing researchers to map out entire reaction pathways and identify key transition states. acs.orgmdpi.comrsc.org For this compound, this could involve studying its formation, decomposition, or participation in other chemical transformations.
Carbamic acids are known intermediates in the reaction of amines with carbon dioxide. nih.gov The kinetics of carbamate (B1207046) formation and breakdown have been studied, revealing that the rate-limiting step can vary depending on the basicity of the parent amine. researchgate.net For weakly basic amines, carbon-nitrogen bond formation and cleavage are often rate-limiting. researchgate.net Computational methods can model these processes by:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Transition States (TS): Searching the potential energy surface for the saddle point that connects reactants and products. This is the point of maximum energy along the reaction coordinate.
Calculating Activation Energies: Determining the energy difference between the transition state and the reactants. This energy barrier is directly related to the reaction rate.
For example, in the decarboxylation of a carbamic acid, a computational model would track the C-N bond cleavage and the transfer of a proton. The transition state structure would reveal the precise atomic arrangement at the peak of the energy barrier. Quantum chemical methods have been used to explore the mechanisms of CO2 capture by various amines, which involves the formation and subsequent reaction of carbamate intermediates. researchgate.net These studies calculate the activation energies for different proposed pathways, such as those involving a second amine molecule acting as a catalyst. researchgate.net Similar approaches could be applied to understand the stability and reactivity of this compound, with the nitro group's electronic influence being a key factor to investigate.
Prediction of Conformational Landscape and Rotational Barriers
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Computational methods can predict the stable conformations of a molecule and the energy barriers to rotation around its single bonds. nih.gov For this compound, two key rotational barriers are of interest: the rotation of the nitro group and the rotation around the C(phenyl)-N bond.
Theoretical studies on nitrobenzene and its derivatives have calculated the rotational barriers for the nitro group. researchgate.net For nitrobenzene itself, the barrier is around 6.5 kcal/mol. researchgate.net The presence of an ortho substituent dramatically affects this barrier. In 2-nitroaniline (B44862) and 2-nitrophenol (B165410), intramolecular hydrogen bonding leads to significantly higher rotational barriers (10.20 kcal/mol and 13.26 kcal/mol, respectively), as it stabilizes the planar conformation. researchgate.net For this compound, a similar intramolecular hydrogen bond between the carbamic acid proton and an oxygen of the nitro group would be expected to strongly favor a planar conformation and result in a high rotational barrier for the nitro group.
Similarly, rotation around the C-N bond of the carbamate group has been studied computationally. usu.edu Ab initio calculations for various carbamates show that the energy barrier for rotation about the C-N bond is substantial, typically in the range of 80–90 kJ mol⁻¹ (19-21 kcal/mol). usu.edu This high barrier is due to the partial double bond character of the C-N bond arising from delocalization of the nitrogen lone pair onto the carbonyl group. This restricted rotation leads to distinct syn and anti conformers. Computational analysis can determine the relative energies of these conformers and the transition state for their interconversion.
Table 2: Calculated Rotational Barriers for Functional Groups in Related Molecules This table provides data from related compounds to infer the expected conformational properties of this compound.
| Rotational Bond | Molecule Studied | Method | Calculated Barrier (kcal/mol) | Reference |
| C-NO2 | Nitrobenzene | DFT | ~6.5 | researchgate.net |
| C-NO2 | 2-Nitroaniline | DFT | ~10.2 | researchgate.net |
| C-N (Carbamate) | Methylcarbamate | MP2/6-31G* | ~19-21 | usu.edu |
Quantitative Structure-Reactivity Relationships (QSRR) for Related Carbamates
Quantitative Structure-Reactivity Relationships (QSRR) and the related Quantitative Structure-Toxicity Relationships (QSTR) are statistical methods that correlate the chemical structure of compounds with their reactivity or other properties. mdpi.comtubitak.gov.trresearchgate.netnih.gov These models use molecular descriptors, which are numerical values derived from the chemical structure, to predict the property of interest for new or untested compounds. mdpi.comtubitak.gov.tr
For carbamates, which are a class of compounds with wide applications and notable toxicological profiles, QSTR studies are particularly relevant. mdpi.com A typical QSTR study for carbamates involves the following steps:
Data Set Compilation: Assembling a large set of carbamate derivatives with experimentally measured data (e.g., toxicity, reactivity). mdpi.com
Descriptor Calculation: Using computational chemistry to calculate a variety of molecular descriptors for each compound. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume), and topological descriptors. mdpi.com
Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed activity. mdpi.comnih.gov
Validation: Rigorously testing the model's predictive power using internal and external validation sets. mdpi.com
In one study, a QSTR model was developed for 178 carbamate derivatives to predict their toxicity in rats. mdpi.com The model used descriptors calculated with DFT and achieved a determination coefficient (R²) of 0.6584, indicating a significant correlation between the calculated molecular properties and toxicity. mdpi.com While this type of study does not focus on this compound specifically, the resulting models could potentially be used to estimate its reactivity or toxicity, provided the molecule falls within the applicability domain of the model. Such studies highlight how computational descriptors can encapsulate the key electronic and structural features that drive the reactivity of the broader carbamate class. mdpi.comresearchgate.net
Future Perspectives and Emerging Research Avenues for 2 Nitrophenyl Carbamic Acid Chemistry
Innovations in Green Synthetic Methodologies
The traditional synthesis of carbamates often relies on hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.netwikipedia.org The future of (2-nitrophenyl)carbamic acid synthesis is increasingly focused on environmentally benign alternatives that offer high yields, mild reaction conditions, and a reduced environmental footprint.
Key innovations include:
Phosgene-Free Carbonylations: A significant advancement is the use of phosgene substitutes. The reaction of bis(o-nitrophenyl) carbonate with amines provides a high-yielding and milder route to o-nitrophenyl carbamates, avoiding the extreme toxicity of phosgene. researchgate.netepa.gov
Carbon Dioxide as a C1 Source: Leveraging carbon dioxide as a cheap, abundant, and non-toxic C1 building block is a primary goal of green chemistry. psu.edu Amines react readily with CO2 to form the corresponding carbamic acids, which can then be converted to carbamates. psu.eduwikipedia.org This approach circumvents the need for highly reactive and hazardous carbonyl sources.
Transesterification Methods: Environmentally friendly production of carbamates can be achieved through the transesterification of O-methyl-N-aryl carbamates with various alcohols in the presence of alkoxide catalysts. This method offers high selectivity and proceeds under controlled kinetic profiles. rsc.org
Table 1: Comparison of Synthetic Methodologies for Nitrophenyl Carbamates
| Methodology | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Method | Amine, Phosgene (COCl₂) | Well-established, versatile | Highly toxic and corrosive reagent |
| Phosgene-Free Carbonylation | Amine, Bis(o-nitrophenyl) carbonate | Avoids phosgene, high yields, mild conditions epa.gov | Requires synthesis of the carbonate precursor |
| CO₂ Utilization | Amine, CO₂, Alcohol | Uses a renewable, non-toxic C1 source psu.edu | Can be equilibrium-limited, may require catalysts |
| Transesterification | O-methyl-N-aryl carbamate (B1207046), Alcohol, Alkoxide catalyst | Environmentally friendly, high selectivity rsc.org | Requires a pre-formed carbamate starting material |
Discovery of Novel Reactivity and Transformation Pathways
Beyond its synthesis, the inherent reactivity of the (2-nitrophenyl)carbamate scaffold is being explored to forge new chemical bonds and molecular architectures. The strategic placement of the nitro group ortho to the carbamate functionality enables unique chemical transformations.
Reductively-Initiated Fragmentation and Cyclization: The nitro group serves as a trigger for complex molecular rearrangements. For instance, the titanium-mediated electrochemical reduction of o-nitrophenyl carbamates can initiate a cascade reaction. The initial reduction of the nitro group to an amino group is followed by an in-situ rearrangement, leading to the formation of valuable heterocyclic structures like benzimidazoles. acs.org This contrasts with direct electrolysis, which often results in different products or lower yields. acs.org
Ring-Opening Reactions: Nitrophenyl carbamates have been shown to induce novel ring-opening reactions. For example, p-nitrophenyl carbonates react with amidine bases like DBU, leading to the cleavage of the cyclic structure and the formation of lactam carbamates. nih.gov This reactivity opens new avenues for modifying complex cyclic amines.
Bioreductive Activation: In the context of medicinal chemistry, the nitrobenzyl carbamate moiety is a key component of bioreductive prodrugs. researchgate.net The nitro group is selectively reduced to a hydroxylamine (B1172632) by enzymes present in hypoxic environments (such as solid tumors). This reduced intermediate is designed to be unstable and rapidly fragments, releasing a potent cytotoxic amine selectively at the target site. researchgate.net Studies on related 4-nitrobenzyl systems show that the rate of this crucial fragmentation step can be tuned by introducing substituents on the aromatic ring. researchgate.net
Table 2: Emerging Transformations of Nitrophenyl Carbamate Derivatives
| Transformation | Reagents/Conditions | Product Type | Key Feature |
|---|---|---|---|
| Reductive Cyclization | Ti-mediated electrolysis acs.org | Benzimidazoles | Nitro group reduction triggers intramolecular cyclization. acs.org |
| Ring-Opening of Amidines | DBU or DBN nih.gov | Lactam carbamates | Nucleophilic attack by the amidine initiates ring cleavage. nih.gov |
| Bioreductive Fragmentation | Nitroreductase enzymes, hypoxic conditions researchgate.net | Free amines (drug release) | Selective reduction of the nitro group initiates cleavage. researchgate.net |
| Thiolactone Synthesis | Base-induced intramolecular substitution epa.gov | Thiazolidinones | Intramolecular cyclization via enolate substitution. epa.gov |
Expanded Applications in Advanced Organic Synthesis and Materials Science
The unique properties of (2-nitrophenyl)carbamates are being harnessed for increasingly sophisticated applications, moving beyond their role as simple synthetic intermediates.
Orthogonal Protecting Groups: In complex multi-step organic synthesis, protecting groups are essential for ensuring chemoselectivity. Nitrophenyl carbamates function as effective base-labile protecting groups for amines. emerginginvestigators.org Their stability in acidic and neutral conditions, coupled with their clean removal under basic conditions, makes them "orthogonal" to common acid-labile protecting groups, enhancing synthetic efficiency. emerginginvestigators.org
Building Blocks for Combinatorial Chemistry: Activated nitrophenyl carbamate derivatives are valuable building blocks for the rapid, parallel synthesis of compound libraries. For example, 4-nitrophenyl 2-azidoethylcarbamate derivatives serve as versatile scaffolds for creating libraries of urea-containing compounds, which are of significant interest in drug discovery. nih.gov
Precursors for Advanced Materials: The fundamental chemistry used to create carbamates is central to materials science. Phosgenation reactions, which produce the chloroformate precursors for (2-nitrophenyl)carbamates, are also used to synthesize the diisocyanates and polycarbonates that form the backbone of polyurethane polymers and engineering plastics. wikipedia.org Future research may focus on incorporating the unique photo- or electro-active properties of the nitrophenyl group directly into polymer backbones for advanced material applications.
Interdisciplinary Research with Computational Chemistry
The integration of computational chemistry has become indispensable for understanding and predicting the behavior of this compound and its derivatives. Theoretical studies provide deep mechanistic insights that complement and guide experimental work.
Mechanism Elucidation: Density Functional Theory (DFT) calculations have been used to clarify reaction mechanisms. For instance, computational studies on the hydrolysis of 4-nitrophenyl carbonates supported spectroscopic findings by demonstrating that the nitro group makes the carbonyl carbon more electron-poor and thus more susceptible to nucleophilic attack, explaining its base lability. emerginginvestigators.org
Predicting Reactivity and Stability: Theoretical methods are employed to analyze the electronic structure and stability of carbamates. The influence of the amide resonance on the rotational barrier of the C–N bond has been studied in detail, revealing how the electronic properties of substituents modulate the compound's conformational flexibility. nih.gov
Quantitative Structure-Activity Relationships (QSAR): Computational models can quantitatively predict how structural modifications affect reactivity. In the study of bioreductive prodrugs, the fragmentation rates of various substituted hydroxylaminobenzyl carbamates were correlated with the electronic properties of the substituents using the Hammett equation. researchgate.net This allows for the rational design of more efficient drug-release triggers by predicting which substituents will accelerate fragmentation. researchgate.net
Table 3: Role of Computational Chemistry in Nitrophenyl Carbamate Research
| Computational Method | Property Investigated | Key Insight |
|---|---|---|
| Density Functional Theory (DFT) | Hydrolysis reaction mechanism | Confirmed increased electrophilicity of the carbonyl carbon due to the nitro group, explaining base-lability. emerginginvestigators.org |
| Ab Initio Methods | Amide resonance and rotational barriers | Quantified the energetic barriers for C-N bond rotation, providing insight into conformational stability. nih.gov |
| Hammett Analysis | Substituent effects on fragmentation rates | Established a linear free-energy relationship to predict how substituents modulate the speed of drug release from prodrugs. researchgate.net |
Q & A
Q. What are the established synthetic routes for (2-Nitrophenyl)carbamic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The Hofmann rearrangement is a key pathway for synthesizing carbamic acid derivatives. For this compound, intermediates such as N-bromoamide (RCONHBr) and carbamic acid (R-NHCOOH) are critical. Reaction optimization involves controlling bromination (Br₂/KOH ratio) and maintaining low temperatures (<10°C) to stabilize intermediates. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) improves yield . Alternative routes may involve coupling 2-nitroaniline with carbonylating agents like phosgene equivalents under inert atmospheres. Solvent choice (e.g., THF or DCM) and catalytic bases (e.g., triethylamine) influence reaction efficiency .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies carbamate C=O stretching (~1700–1750 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretch) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) and carbamate carbonyl (δ 155–160 ppm). Deuterated solvents (DMSO-d₆ or CDCl₃) enhance resolution .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns. Electrospray ionization (ESI) in positive mode is preferred for polar derivatives .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Carbamic acids are prone to hydrolysis under acidic or alkaline conditions. For this compound, stability studies in buffered solutions (pH 3–9) show optimal integrity near neutral pH (6–7.5). Degradation products (e.g., 2-nitroaniline and CO₂) are monitored via HPLC with UV detection (λ = 254 nm). Kinetic analysis reveals first-order decay at extremes (pH < 4 or > 9) .
Advanced Research Questions
Q. What role does this compound play in CO₂ capture mechanisms, and how can computational models aid in understanding its reactivity?
- Methodological Answer : In amine-based CO₂ capture, this compound forms via carbamylation of primary amines. Density Functional Theory (DFT) modeling predicts thermodynamic favorability (ΔG ≈ -15 kJ/mol) and identifies transition states in carbamic acid isomerization. In situ NMR (¹³C-labeled CO₂) and ab initio molecular dynamics validate zwitterionic intermediates and tetrameric clustering in non-aqueous solvents . Pareto plots correlate amine basicity with carbamate stability .
Q. How can derivatives of this compound be used as analytical standards in detecting nitrofuran metabolites?
- Methodological Answer : Derivatives like 3-((2-nitrophenyl)methylene)-semicarbazide (NPSEM) serve as internal standards in LC-MS/MS for nitrofuran antibiotic residues (e.g., furazolidone). Isotope-labeled analogs (e.g., ¹³C₃-AHD) improve quantification via stable isotope dilution. Sample preparation involves acid hydrolysis (0.1 M HCl, 37°C, 16 hr) and derivatization with 2-nitrobenzaldehyde. Chromatographic separation (C18 column, 0.1% formic acid/acetonitrile gradient) achieves baseline resolution .
Q. What strategies address contradictions in reported reaction outcomes involving this compound intermediates?
- Methodological Answer : Discrepancies in reaction pathways (e.g., competing Hofmann vs. Curtius rearrangements) are resolved via kinetic trapping experiments and isotopic labeling (¹⁵N or ¹⁸O). For example, ¹H-¹⁵N HMBC NMR distinguishes between carbamic acid (NHCO₂⁻) and isocyanate intermediates. Time-resolved FTIR monitors transient species in flow reactors .
Q. What are the potential biochemical applications of this compound derivatives in enzyme inhibition studies?
- Methodological Answer : Derivatives such as 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid act as transition-state analogs in serine protease inhibition. Kinetic assays (e.g., Michaelis-Menten plots with fluorogenic substrates) determine inhibition constants (Kᵢ). X-ray crystallography (1.8 Å resolution) reveals hydrogen bonding between the nitro group and catalytic triad residues (e.g., His57 in α-chymotrypsin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
